5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one
Overview
Description
5’-Bromospiro[cyclohexane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C13H16BrN. It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromospiro[cyclohexane-1,3’-indolin]-2’-one typically involves the reaction of 5-bromoisatin with cyclohexanone under specific conditions. One reported method involves the use of N-halosaccharins with isatin in the presence of silicon dioxide (SiO2) as a catalyst . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for 5’-Bromospiro[cyclohexane-1,3’-indolin]-2’-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5’-Bromospiro[cyclohexane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce reduced spiro compounds, and substitution can result in various substituted derivatives .
Scientific Research Applications
5’-Bromospiro[cyclohexane-1,3’-indolin]-2’-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying spiro compound reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 5’-Bromospiro[cyclohexane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5’-Bromospiro[cyclohexane-1,3’-indoline]: Similar in structure but lacks the oxo group.
5’-Bromospiro[cyclohexane-1,3’-indole]: Another related compound with slight structural differences.
Uniqueness
5’-Bromospiro[cyclohexane-1,3’-indolin]-2’-one is unique due to its specific spiro structure and the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
5-bromospiro[1H-indole-3,1'-cyclohexane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-9-4-5-11-10(8-9)13(12(16)15-11)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCOBMQLHAVEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467006 | |
Record name | 5'-Bromospiro[cyclohexane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304468-42-6 | |
Record name | 5'-Bromospiro[cyclohexane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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